Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate
Description
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate is a trithiocarbonate-based chain transfer agent (CTA) widely used in reversible addition-fragmentation chain transfer (RAFT) polymerization. Its structure comprises a cyano group, a dodecylthio chain, and a methyl ester (CAS: 870532-87-9; molecular formula: C₂₀H₃₅NO₂S₃) . This compound enables controlled polymerization of methacrylates and acrylates, producing polymers with narrow molecular weight distributions (Đ < 1.2) . Its long dodecyl chain enhances solubility in organic solvents, making it ideal for hydrophobic monomer systems like lauryl methacrylate (LMA) .
Properties
IUPAC Name |
methyl 4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2S3/c1-4-5-6-7-8-9-10-11-12-13-16-25-19(24)26-20(2,17-21)15-14-18(22)23-3/h4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIPWHBLCNZSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184805 | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870532-87-9 | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870532-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of reagents such as dodecyl mercaptan, carbon disulfide, and methyl acrylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiocarbonothioylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Key Features of RAFT Polymerization
- Controlled Molecular Weight : Allows precise control over the polymer's molecular weight.
- Diverse Architectures : Enables the synthesis of block copolymers, star polymers, and other complex structures.
- Versatile Monomers : Compatible with various monomers, including acrylates, methacrylates, and styrenes.
Applications in Material Science
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate is employed in creating advanced materials with specific properties:
Case Study 1: Drug Delivery Systems
A study demonstrated that poly(ethylene glycol) (PEG) synthesized using this compound as a RAFT agent exhibited improved drug encapsulation efficiency and controlled release profiles for anticancer drugs. The PEG-based nanoparticles showed significant potential in enhancing therapeutic efficacy while minimizing side effects.
Case Study 2: Water Treatment
Research conducted on poly(acrylic acid) synthesized via RAFT polymerization highlighted its effectiveness in removing heavy metals from wastewater. The controlled structure allowed for optimal adsorption characteristics, leading to higher removal rates compared to conventional materials.
Mechanism of Action
The mechanism by which methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate exerts its effects involves its role as a chain transfer agent in RAFT polymerization . The compound interacts with monomers to control the growth of polymer chains, enabling the formation of well-defined block copolymers . The molecular targets include the growing polymer chains, and the pathways involved are the radical-mediated polymerization processes .
Comparison with Similar Compounds
Comparison with Similar RAFT Agents
Structural and Functional Differences
Table 1: Key Structural Features of Selected RAFT Agents
- R Group Impact: The dodecylthio group in Methyl 4-cyano... and CDSPA improves solubility in nonpolar media, while phenyl groups (CPADB, PEG-CTA) favor aromatic or hydrophilic systems .
- Functional Group: Carboxylic acid derivatives (CDSPA, CPADB) require activation for polymerization initiation, whereas ester-based agents (Methyl 4-cyano..., PEG-CTA) are directly soluble in monomer solutions .
Polymerization Performance
Solubility and Reactivity
- Organic Solvents: Methyl 4-cyano... and CDSPA are soluble in toluene and dioxane, critical for polymerizations in nonpolar media .
- Aqueous Systems : PEG-CTA and its derivatives are water-soluble, facilitating block copolymer synthesis for biomedical uses (e.g., polymersomes ).
- Activation Requirements: Acid-based CTAs (CDSPA, CPADB) often require carbodiimide coupling for conjugation, whereas ester-based agents (Methyl 4-cyano...) are polymerization-ready .
Commercial Availability and Modularity
- Availability: Methyl 4-cyano... is commercially available (e.g., Boron Molecular, BM1448) but listed as discontinued in some suppliers . Alternatives like CPADB and PEG-CTA remain accessible .
- Tailoring : The modular design allows swapping R/Z groups. For example, PEG-CTA replaces the dodecyl chain with PEG for hydrophilicity, while CPADB uses phenyl for aromatic interactions .
Biological Activity
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate, a compound often used in reversible addition-fragmentation chain transfer (RAFT) polymerization, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and applications.
Chemical Structure and Properties
- Chemical Formula : C19H33NO2S3
- Molecular Weight : 393.67 g/mol
- Melting Point : 64-68 °C
- Solubility : Soluble in organic solvents; insoluble in water.
The compound features a dodecyl group that enhances its lipophilicity, which is significant for its interactions in biological systems.
This compound acts primarily as a RAFT agent, facilitating the polymerization of various monomers. Its unique structure allows it to stabilize radical species during polymerization reactions. The presence of the thiocarbonothioylthio group plays a crucial role in its reactivity and stability, making it an effective agent in controlled radical polymerizations.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, macromolecular prodrugs based on ribavirin have shown enhanced antiviral efficacy when linked to polymer backbones, suggesting that similar structures could potentially enhance drug delivery and efficacy against viral infections such as HCV and influenza .
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that while RAFT agents can be cytotoxic at high concentrations, the specific cytotoxic effects of this compound remain under investigation. It is crucial to determine the concentration thresholds that elicit cytotoxic effects without compromising therapeutic efficacy.
Case Studies
- Polymer Drug Conjugates : Research has demonstrated that polymer-drug conjugates utilizing RAFT agents can significantly improve therapeutic outcomes by enhancing solubility and bioavailability of poorly soluble drugs .
- Antiviral Applications : A study involving macromolecular prodrugs showed that when ribavirin was conjugated to a polymer backbone through disulfide linkages, there was a notable increase in antiviral activity against various viruses, highlighting the potential for similar applications with this compound .
Comparative Analysis of Similar Compounds
Q & A
Basic: What synthetic protocols are recommended for preparing Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate?
This compound is synthesized via reversible addition-fragmentation chain-transfer (RAFT) agent preparation methodologies. A typical protocol involves:
- Step 1 : Reacting 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoic acid with methyl alcohol in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) under anhydrous conditions .
- Step 2 : Purification via column chromatography or precipitation in cold solvents to remove unreacted reagents .
- Validation : Confirm structure and purity using NMR (e.g., characteristic peaks at δ 3.65 ppm for methyl ester) and mass spectrometry .
Basic: How is the molecular weight of polymers synthesized using this RAFT agent characterized?
Polymers synthesized with this RAFT agent are analyzed via:
- Gel Permeation Chromatography (GPC) : To determine molecular weight distribution () and confirm controlled polymerization .
- NMR Spectroscopy : Quantify end-group fidelity by integrating signals from the dodecyl chain (δ 0.88 ppm for terminal CH) and methyl ester (δ 3.65 ppm) .
- Kinetic Studies : Monitor monomer conversion rates using real-time NMR or FTIR to validate living polymerization behavior .
Basic: Which monomers are compatible with this RAFT agent for controlled polymerization?
This RAFT agent is suitable for high-activity monomers (e.g., acrylates, methacrylates) due to its trithiocarbonate structure. Compatibility includes:
- Hydrophobic monomers : Butyl methacrylate (BMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA) for pH-responsive block copolymers .
- Hydrophilic monomers : Poly(ethylene glycol) methacrylate (PEGMA) for amphiphilic polymers .
A detailed monomer compatibility table is available in RAFT agent selection guidelines .
Advanced: How can polymerization conditions be optimized to minimize termination reactions?
To reduce termination:
- Temperature Control : Polymerize at 60–70°C using thermal initiators (e.g., V501 or V70) to maintain steady radical flux .
- Oxygen Exclusion : Rigorous degassing via N-purging or freeze-pump-thaw cycles to prevent radical quenching .
- Solvent Selection : Use anhydrous 1,4-dioxane or DMF to enhance RAFT agent solubility and monomer diffusion .
Contradictions in kinetic data (e.g., unexpected increases) may arise from residual oxygen or improper initiator ratios, requiring iterative optimization .
Advanced: How do structural modifications of this RAFT agent influence polymer end-group functionality?
End-group fidelity is critical for post-polymerization modifications:
- Thiol-Exchange Reactions : React the trithiocarbonate group with pyridyl disulfide (PDS) to introduce thiol-reactive termini for bioconjugation .
- Photocleavage : Use UV light to cleave the C–S bond, generating thiol-terminated polymers for surface grafting .
- Data Contradictions : Discrepancies in end-group retention (e.g., <95%) may stem from side reactions during chain extension; validate via MALDI-TOF or Ellman’s assay .
Advanced: What strategies resolve contradictions in polymerization kinetics when using this RAFT agent?
Common issues and solutions:
- Non-linear Kinetics : Deviations from first-order plots may indicate chain transfer inefficiency. Adjust [RAFT]/[Initiator] ratios to 5:1–10:1 to stabilize radical concentration .
- High Dispersity () : Optimize monomer feed rates or switch to a lower-activity RAFT agent (e.g., dithiocarbamate) for slower-reacting monomers .
- Validation : Cross-check results with SEC-MALS (size-exclusion chromatography coupled with multi-angle light scattering) for absolute molecular weight determination .
Advanced: How is this RAFT agent applied in drug delivery nanoparticle synthesis?
This agent enables precise control over amphiphilic block copolymers for nanocarriers:
- Self-Assembly : PEG-b-PDEAEMA block copolymers form pH-responsive nanoparticles (NPs) with a hydrophilic PEG corona and hydrophobic DEAEMA core .
- Endosomal Escape : NPs loaded with STING agonists (e.g., cGAMP) leverage protonation of DEAEMA in acidic endosomes to release cargo into the cytosol .
- In Vivo Performance : NPs show enhanced tumor retention and myeloid cell activation in murine models, validated via flow cytometry and tumor rechallenge assays .
Advanced: What are the stability considerations for storing this compound?
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the trithiocarbonate group .
- Moisture Avoidance : Use anhydrous solvents and desiccants to prevent hydrolysis of the methyl ester .
- Shelf Life : Typically 6–12 months; verify activity via control polymerizations before large-scale use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
